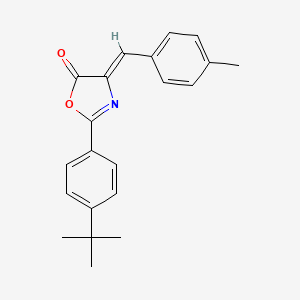

![molecular formula C27H23N3O7 B11697038 (5E)-1-(3,5-dimethylphenyl)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11697038.png)

(5E)-1-(3,5-dimethylphenyl)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (5E)-1-(3,5-dimethylphenyl)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidine core with multiple substituents, including dimethylphenyl, methoxy, and nitrobenzyl groups, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (5E)-1-(3,5-Dimethylphenyl)-5-{3-Methoxy-4-[(4-Nitrobenzyl)oxy]benzyliden}pyrimidin-2,4,6(1H,3H,5H)-trion beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Ansatz ist die Kondensationsreaktion zwischen einem Pyrimidinderivat und einem Aldehyd oder Keton, das die gewünschten Substituenten enthält. Die Reaktionsbedingungen umfassen häufig die Verwendung einer Base wie Natriumhydroxid oder Kaliumcarbonat, und die Reaktion wird in einem organischen Lösungsmittel wie Ethanol oder Methanol unter Rückflussbedingungen durchgeführt.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Der Prozess würde auf Ausbeute und Reinheit optimiert, wobei häufig kontinuierliche Strömungsreaktoren und automatisierte Systeme eingesetzt werden, um eine konstante Qualität zu gewährleisten. Reinigungsschritte wie Umkristallisation oder Chromatographie können verwendet werden, um das Endprodukt zu isolieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Die Verbindung (5E)-1-(3,5-Dimethylphenyl)-5-{3-Methoxy-4-[(4-Nitrobenzyl)oxy]benzyliden}pyrimidin-2,4,6(1H,3H,5H)-trion kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Nitrobenzylgruppe kann oxidiert werden, um entsprechende Nitroverbindungen zu bilden.

Reduktion: Die Nitrogruppe kann unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einer Aminogruppe reduziert werden.

Substitution: Die Methoxygruppe kann unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Wasserstoffgas (H2) mit Palladium auf Kohlenstoff (Pd/C) oder Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Nucleophile wie Natriummethoxid (NaOMe) oder Natriumethoxid (NaOEt) können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Oxidation: Bildung von Nitroverbindungen.

Reduktion: Bildung von Aminen.

Substitution: Bildung von substituierten Pyrimidinderivaten.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Seine einzigartige Struktur ermöglicht verschiedene Funktionalisierungsreaktionen, was sie in der organischen Synthese wertvoll macht.

Biologie

In der biologischen Forschung kann diese Verbindung auf ihre potentiellen biologischen Aktivitäten, wie antimikrobielle oder Antikrebs-Eigenschaften, untersucht werden. Ihre Wechselwirkungen mit biologischen Makromolekülen können Einblicke in ihren Wirkmechanismus liefern.

Medizin

In der Medizin könnten Derivate dieser Verbindung auf ihr therapeutisches Potenzial untersucht werden. Beispielsweise könnten Modifikationen am Pyrimidinkern oder an den Substituenten zur Entwicklung neuer Medikamente mit spezifischen Zielmolekülen führen.

Industrie

In der Industrie kann diese Verbindung aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien, wie Polymeren oder Beschichtungen, verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von (5E)-1-(3,5-Dimethylphenyl)-5-{3-Methoxy-4-[(4-Nitrobenzyl)oxy]benzyliden}pyrimidin-2,4,6(1H,3H,5H)-trion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielmolekülen. Beispielsweise kann es an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu einer biologischen Reaktion führt. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.

Wirkmechanismus

The mechanism of action of (5E)-1-(3,5-dimethylphenyl)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways involved would depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- (5E)-1-(3,5-Dimethylphenyl)-5-{3-Methoxy-4-[(4-Aminobenzyl)oxy]benzyliden}pyrimidin-2,4,6(1H,3H,5H)-trion

- (5E)-1-(3,5-Dimethylphenyl)-5-{3-Methoxy-4-[(4-Hydroxybenzyl)oxy]benzyliden}pyrimidin-2,4,6(1H,3H,5H)-trion

Einzigartigkeit

Die Einzigartigkeit von (5E)-1-(3,5-Dimethylphenyl)-5-{3-Methoxy-4-[(4-Nitrobenzyl)oxy]benzyliden}pyrimidin-2,4,6(1H,3H,5H)-trion liegt in seiner spezifischen Kombination von Substituenten, die ihm bestimmte chemische und biologische Eigenschaften verleihen. Im Vergleich zu ähnlichen Verbindungen kann das Vorhandensein der Nitrobenzylgruppe seine Reaktivität und seine potentielle biologische Aktivität verstärken.

Eigenschaften

Molekularformel |

C27H23N3O7 |

|---|---|

Molekulargewicht |

501.5 g/mol |

IUPAC-Name |

(5E)-1-(3,5-dimethylphenyl)-5-[[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C27H23N3O7/c1-16-10-17(2)12-21(11-16)29-26(32)22(25(31)28-27(29)33)13-19-6-9-23(24(14-19)36-3)37-15-18-4-7-20(8-5-18)30(34)35/h4-14H,15H2,1-3H3,(H,28,31,33)/b22-13+ |

InChI-Schlüssel |

ORYUHRXTMYITLH-LPYMAVHISA-N |

Isomerische SMILES |

CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])OC)/C(=O)NC2=O)C |

Kanonische SMILES |

CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])OC)C(=O)NC2=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-hydroxyphenyl)-N-methyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B11696959.png)

![2-methoxy-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide](/img/structure/B11696965.png)

![3-methyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide](/img/structure/B11696972.png)

![N-[2-(naphthalen-1-ylcarbamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B11696976.png)

![(4Z)-4-[2-(2-chloro-4-nitrophenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696991.png)

![5-amino-3-{(Z)-1-cyano-2-[3-iodo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B11696992.png)

![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(thiazol-2-yl)hexanamide](/img/structure/B11697000.png)

![3-[4-(3,5-dinitrophenoxy)phenyl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B11697002.png)

![(4E)-4-[2-(2-bromophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697021.png)

![2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B11697028.png)

![1-[(2,7-Dimethoxyfluoren-9-ylidene)amino]-3-phenyl-urea](/img/structure/B11697032.png)